molecular formula C25H26N4O2 B2489600 2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide CAS No. 1226459-49-9

2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide

Cat. No. B2489600
CAS RN: 1226459-49-9
M. Wt: 414.509
InChI Key: JRDQRAFLZSPTRQ-UHFFFAOYSA-N
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Description

This compound is part of a broader class of substances that have been explored for their biological activities and chemical properties. Synthesis and analysis of such compounds are crucial for developing new pharmaceuticals, materials, and understanding chemical and biological mechanisms.

Synthesis Analysis

The synthesis of related N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves dynamic pH control in aqueous media, followed by substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF). These methods provide a foundation for synthesizing the compound , highlighting the importance of precise conditions and reagents for successful chemical synthesis (Khalid et al., 2014).

Molecular Structure Analysis

Structural analysis of similar compounds, including those with a piperidine moiety, utilizes various spectroscopic techniques like IR, EIMS, and (1)H-NMR. These methods confirm the complex structures of these compounds, providing insights into the molecular configurations that could be applied to our compound of interest (Khalid et al., 2016).

Chemical Reactions and Properties

The compound's reactivity, particularly with enzymes such as acetylcholinesterase and butyrylcholinesterase, has been a point of interest. Derivatives with the piperidine moiety have shown promising activity against these enzymes, suggesting potential therapeutic applications and highlighting the importance of understanding the chemical properties related to biological interactions (Iqbal et al., 2017).

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of acetamide, including those similar to the compound , exhibit antibacterial properties. For instance, the synthesis of N-substituted acetamide derivatives with antibacterial potential has been explored in studies like the one conducted by Iqbal et al. (2017), which demonstrated moderate inhibitory effects against Gram-negative bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017). Additionally, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

Enzyme Inhibition and Anticancer Potential

Compounds related to this acetamide derivative have been studied for their potential in enzyme inhibition and anticancer applications. A study by Khalid et al. (2014) synthesized derivatives that showed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are significant in Alzheimer's research (Khalid et al., 2014). Furthermore, Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins, similar in structure to the acetamide , on hepatocellular carcinoma cell lines, revealing substantial cytotoxicity and safety margins (Eldeeb et al., 2022).

Antimicrobial and Anti-enzymatic Properties

The compound and its derivatives have also been explored for their antimicrobial and anti-enzymatic properties. Nafeesa et al. (2017) synthesized derivatives with antibacterial and anti-enzymatic potential, supported by hemolytic activity studies (Nafeesa et al., 2017). Additionally, Abbasi et al. (2019) synthesized compounds that showed substantial inhibitory activity against α-glucosidase and acetylcholinesterase enzymes (Abbasi et al., 2019).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the biological activity of many indole derivatives, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

N-benzyl-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-2-31-21-8-9-23-22(14-21)24(20(15-26)17-27-23)29-12-10-19(11-13-29)25(30)28-16-18-6-4-3-5-7-18/h3-9,14,17,19H,2,10-13,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDQRAFLZSPTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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